molecular formula C9H11BF3K B1424844 Potassium 3-phenylpropyltrifluoroborate CAS No. 329976-75-2

Potassium 3-phenylpropyltrifluoroborate

Cat. No.: B1424844
CAS No.: 329976-75-2
M. Wt: 226.09 g/mol
InChI Key: RLBLRDCATLYQCO-UHFFFAOYSA-N
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Description

Potassium 3-phenylpropyltrifluoroborate is a boronic acid derivative with the molecular formula C9H11BF3K and a molecular weight of 226.09 g/mol. This compound is part of the organotrifluoroborate family, known for their stability and versatility in various chemical reactions .

Mechanism of Action

Target of Action

Potassium 3-phenylpropyltrifluoroborate is an organoboron compound that contains an anion with the general formula [RBF3]^- . It can be thought of as a protected boronic acid, or as an adduct of carbanions and boron trifluoride . The primary targets of this compound are electrophiles, with which it reacts without the need for transition-metal catalysts .

Mode of Action

The interaction of this compound with its targets involves its strong nucleophilic properties . It reacts with electrophiles, leading to the formation of new chemical bonds . This interaction results in changes in the chemical structure of the target molecules.

Biochemical Pathways

Organotrifluoroborates like this compound are often used in organic synthesis as alternatives to boronic acids, boronate esters, and organoboranes, particularly for suzuki-miyaura coupling . This suggests that this compound may play a role in the formation of carbon-carbon bonds in organic compounds.

Pharmacokinetics

It is known that organotrifluoroborates are air and moisture stable , which may impact their bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role in organic synthesis. By reacting with electrophiles, it facilitates the formation of new chemical bonds, leading to the synthesis of new organic compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, organotrifluoroborates are known to be tolerant of air and moisture , suggesting that they can maintain their stability and efficacy in a variety of environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium 3-phenylpropyltrifluoroborate can be synthesized through the reaction of boronic acids with potassium bifluoride (KHF2). The general procedure involves the reaction of the corresponding boronic acid with KHF2 in an aqueous medium, followed by isolation and purification of the product .

Industrial Production Methods

Industrial production methods for potassium organotrifluoroborates typically involve scalable procedures that ensure high yields and purity. These methods often employ continuous-flow chemistry to improve the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Potassium 3-phenylpropyltrifluoroborate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoroborate group acts as a nucleophile.

    Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Reagents: Common reagents include palladium catalysts, bases such as potassium carbonate, and solvents like ethanol or water.

    Conditions: Typical reaction conditions involve mild temperatures and atmospheric pressure, making the reactions relatively straightforward to perform.

Major Products

The major products formed from these reactions are often biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Potassium 3-phenylpropyltrifluoroborate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.

    Biology: It is employed in the synthesis of biologically active compounds, including potential drug candidates.

    Medicine: Its derivatives are investigated for their therapeutic potential in various medical conditions.

    Industry: It is used in the production of fine chemicals and materials, contributing to advancements in material science.

Comparison with Similar Compounds

Similar Compounds

  • Potassium phenyltrifluoroborate
  • Potassium methyltrifluoroborate
  • Potassium vinyltrifluoroborate

Uniqueness

Potassium 3-phenylpropyltrifluoroborate is unique due to its specific structure, which imparts distinct reactivity and stability compared to other organotrifluoroborates. Its phenylpropyl group provides additional steric and electronic effects, making it a valuable reagent in selective organic transformations .

Properties

IUPAC Name

potassium;trifluoro(3-phenylpropyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BF3.K/c11-10(12,13)8-4-7-9-5-2-1-3-6-9;/h1-3,5-6H,4,7-8H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLBLRDCATLYQCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CCCC1=CC=CC=C1)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BF3K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10718664
Record name Potassium trifluoro(3-phenylpropyl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329976-75-2
Record name Borate(1-), trifluoro(3-phenylpropyl)-, potassium (1:1), (T-4)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=329976-75-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Potassium trifluoro(3-phenylpropyl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium 3-phenylpropyltrifluoroborate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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